9-quinolin-6-ylfluoren-9-ol
Description
9-Quinolin-6-ylfluoren-9-ol is a fluorene-derived compound featuring a hydroxyl group at the C9 position of the fluorene backbone and a quinolin-6-yl substituent. Fluorenols, such as 9H-fluoren-9-ol (CAS 1689-64-1), are characterized by a planar, bicyclic aromatic system with a hydroxyl group at the bridgehead carbon.
Properties
IUPAC Name |
9-quinolin-6-ylfluoren-9-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO/c24-22(16-11-12-21-15(14-16)6-5-13-23-21)19-9-3-1-7-17(19)18-8-2-4-10-20(18)22/h1-14,24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOQOFCAJNCTRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC5=C(C=C4)N=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-quinolin-6-ylfluoren-9-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the formation of a quinoline derivative, followed by its coupling with a fluorene precursor. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods: Industrial production of this compound may leverage high-throughput synthesis techniques, including microwave-assisted synthesis and continuous flow chemistry. These methods enhance reaction efficiency and yield while minimizing the environmental impact. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 9-Quinolin-6-ylfluoren-9-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions, typically involving hydrogenation or the use of reducing agents like sodium borohydride, can alter the compound’s electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where reagents such as halogens or alkyl groups replace hydrogen atoms on the aromatic rings
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide)
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could produce various halogenated or alkylated derivatives .
Scientific Research Applications
Chemistry: In chemistry, 9-quinolin-6-ylfluoren-9-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .
Biology: Its quinoline moiety is known for its antimicrobial and anticancer properties, making it a candidate for therapeutic research .
Medicine: In medicine, derivatives of this compound are investigated for their potential as antiviral, antimalarial, and anticancer agents. The compound’s ability to interact with various biological targets makes it a versatile scaffold for drug design .
Industry: Industrially, this compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials. Its unique electronic properties make it suitable for applications in optoelectronics and photonics .
Mechanism of Action
The mechanism of action of 9-quinolin-6-ylfluoren-9-ol involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the quinoline moiety can inhibit DNA synthesis by stabilizing DNA strand breaks created by enzymes like DNA gyrase and topoisomerase IV. This leads to the disruption of bacterial replication and ultimately cell death .
In anticancer research, the compound may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 9-quinolin-6-ylfluoren-9-ol with structurally related fluorenol derivatives and quinoline-based alcohols:
Key Differences and Research Findings
- Substituent Effects: Quinolinyl vs. Phenyl: The quinolin-6-yl group introduces a nitrogen heterocycle, which may improve coordination with metal ions or enhance binding to biological targets compared to phenyl-substituted derivatives . Electron-Withdrawing Groups: Nitro-substituted compounds like 6-Nitro-8-quinolinol exhibit stronger acidity (pKa ~4.5–5.0) due to the electron-withdrawing nitro group, whereas alkyl-substituted fluorenols (e.g., 9-butyl) are more lipophilic .
- Applications: Pharmaceuticals: Quinoline derivatives like 6′-Methoxycinchonan-9-ol (a quinine analog) highlight the role of hydroxylated heterocycles in antimalarial drug design . Materials Science: Fluorenol derivatives with extended aromatic systems (e.g., 9-phenyl) are explored in organic light-emitting diodes (OLEDs) due to their emissive properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
